5,6-Dihydroxy-1H-indole-2-carboxylic acid
5,6-Dihydroxy-1H-indole-2-carboxylic acid
5, 6-Dihydroxyindole-2-carboxylic acid, also known as 5, 6-dhica or DHI2C, belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole. 5, 6-Dihydroxyindole-2-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 5, 6-dihydroxyindole-2-carboxylic acid is primarily located in the cytoplasm. 5, 6-Dihydroxyindole-2-carboxylic acid participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole-2-carboxylic acid can be biosynthesized from L-dopachrome through its interaction with the enzyme L-dopachrome tautomerase. In addition, 5, 6-Dihydroxyindole-2-carboxylic acid can be converted into melanin through the action of the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole-2-carboxylic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 5, 6-Dihydroxyindole-2-carboxylic acid is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and the hawkinsinuria pathway.
5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.
5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.
Brand Name:
Vulcanchem
CAS No.:
4790-08-3
VCID:
VC21139198
InChI:
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)
SMILES:
C1=C2C=C(NC2=CC(=C1O)O)C(=O)O
Molecular Formula:
C9H7NO4
Molecular Weight:
193.16 g/mol
5,6-Dihydroxy-1H-indole-2-carboxylic acid
CAS No.: 4790-08-3
Cat. No.: VC21139198
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5, 6-Dihydroxyindole-2-carboxylic acid, also known as 5, 6-dhica or DHI2C, belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole. 5, 6-Dihydroxyindole-2-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 5, 6-dihydroxyindole-2-carboxylic acid is primarily located in the cytoplasm. 5, 6-Dihydroxyindole-2-carboxylic acid participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole-2-carboxylic acid can be biosynthesized from L-dopachrome through its interaction with the enzyme L-dopachrome tautomerase. In addition, 5, 6-Dihydroxyindole-2-carboxylic acid can be converted into melanin through the action of the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole-2-carboxylic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 5, 6-Dihydroxyindole-2-carboxylic acid is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and the hawkinsinuria pathway. 5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome. |
|---|---|
| CAS No. | 4790-08-3 |
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5,6-dihydroxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) |
| Standard InChI Key | YFTGOBNOJKXZJC-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(NC2=CC(=C1O)O)C(=O)O |
| Canonical SMILES | C1=C2C=C(NC2=CC(=C1O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator